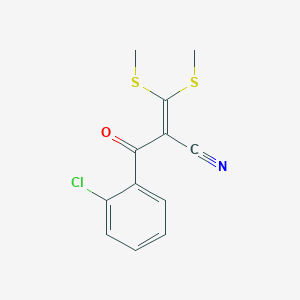
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is a chemical compound with the molecular formula C17H15ClN2S2. It is a yellowish powder that is used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in several fields of research.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of certain cytokines and chemokines. Additionally, this compound has been shown to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile in lab experiments include its potent antimicrobial and antitumor activities, as well as its ability to inhibit topoisomerase II activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves a multi-step reaction process. The first step involves the reaction of 2-chlorobenzoyl chloride with 2-amino-3,3-bis(methylsulfanyl)prop-2-enenitrile in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate compound which is then treated with a reducing agent like sodium borohydride to produce the final product.
Aplicaciones Científicas De Investigación
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is used in various scientific research applications. It is commonly used in the field of medicinal chemistry for the development of new drugs. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been found to be effective against certain types of cancer cells.
Propiedades
IUPAC Name |
2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c1-16-12(17-2)9(7-14)11(15)8-5-3-4-6-10(8)13/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDKKSGAOHYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=CC=C1Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384804 |
Source


|
| Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
CAS RN |
175137-51-6 |
Source


|
| Record name | 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

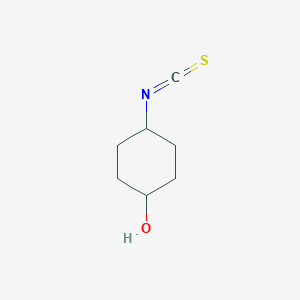


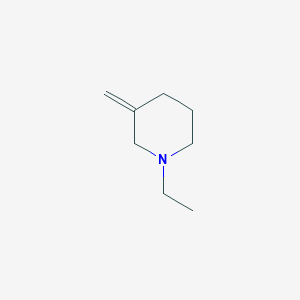
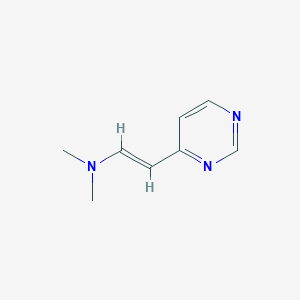


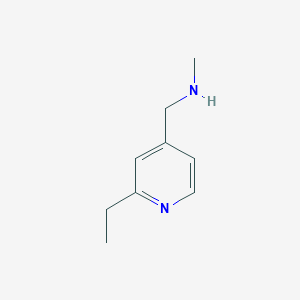
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

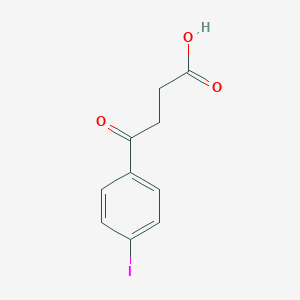

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)
